molecular formula C23H27FN4O2 B8408974 Famitinib

Famitinib

Cat. No. B8408974
M. Wt: 410.5 g/mol
InChI Key: GKEYKDOLBLYGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012966B2

Procedure details

A stirred solution of 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (74 mg, 0.237 mmol), 5-fluoro-1,3-dihydro-indol-2-one (40 mg, 0.267 mmol, commercially available from Aldrich) in 0.66 ml of ethanol was added dropwise with anhydrous piperidine (0.1 ml). The mixture was stirred at room temperature overnight. The resulting solid was filtered under reduced pressure, washed with anhydrous ethanol (1 ml×3), purified by silica gel column chromatography with triethylamine:methanol:dichloromethane (1:20:500) as eluents to give 5-(2-diethylamino-ethyl)-2-(5-fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (60 mg, 54.8%) as a yellow solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:19][CH3:20])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]2[NH:12][C:13]([CH:16]=O)=[C:14]([CH3:15])[C:8]=2[C:7]1=[O:18])[CH3:2].[F:21][C:22]1[CH:23]=[C:24]2[C:28](=[CH:29][CH:30]=1)[NH:27][C:26](=[O:31])[CH2:25]2.N1CCCCC1>C(O)C>[CH2:1]([N:3]([CH2:19][CH3:20])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]2[NH:12][C:13]([CH:16]=[C:25]3[C:24]4[C:28](=[CH:29][CH:30]=[C:22]([F:21])[CH:23]=4)[NH:27][C:26]3=[O:31])=[C:14]([CH3:15])[C:8]=2[C:7]1=[O:18])[CH3:2]

Inputs

Step One
Name
Quantity
74 mg
Type
reactant
Smiles
C(C)N(CCN1C(C2=C(CC1)NC(=C2C)C=O)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CC(NC2=CC1)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.66 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered under reduced pressure
WASH
Type
WASH
Details
washed with anhydrous ethanol (1 ml×3)
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography with triethylamine:methanol:dichloromethane (1:20:500) as eluents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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